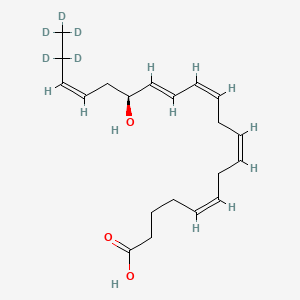

15(S)-HEPE-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

(5Z,8Z,11Z,13E,15S,17Z)-19,19,20,20,20-pentadeuterio-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1/i1D3,2D2 |

InChI Key |

WLKCSMCLEKGITB-SUTOMXFYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of 15(S)-HEPE in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the eicosanoid family, 15(S)-HEPE plays a crucial role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the function of 15(S)-HEPE in cellular pathways, including its biosynthesis, mechanisms of action, and its role as a precursor to other potent anti-inflammatory molecules. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this important lipid mediator.

Biosynthesis and Metabolism of 15(S)-HEPE

15(S)-HEPE is synthesized from EPA through a stereospecific enzymatic reaction catalyzed by 15-lipoxygenase (15-LOX). This process is a key step in the body's natural anti-inflammatory and pro-resolving response.

Biosynthetic Pathway of 15(S)-HEPE

The biosynthesis of 15(S)-HEPE is initiated by the release of EPA from cell membrane phospholipids by phospholipase A2. The free EPA is then oxygenated by 15-LOX to form 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE). This unstable intermediate is rapidly reduced by cellular peroxidases, such as glutathione peroxidases, to the more stable 15(S)-HEPE.

Metabolism of 15(S)-HEPE to Pro-Resolving Mediators

15(S)-HEPE is not only a bioactive molecule in its own right but also serves as a crucial precursor for the biosynthesis of the E-series resolvins, a class of potent pro-resolving mediators.[1] Specifically, 15(S)-HEPE can be further metabolized by 5-lipoxygenase (5-LOX) to generate Resolvin E4 (RvE4).[2] This conversion underscores the central role of 15(S)-HEPE in the inflammatory resolution cascade.

Molecular Mechanisms of Action

15(S)-HEPE exerts its anti-inflammatory and pro-resolving effects through multiple cellular pathways. Key mechanisms include the inhibition of pro-inflammatory mediator production and the activation of nuclear receptors that regulate inflammatory gene expression.

Inhibition of 5-Lipoxygenase and Leukotriene Production

A primary anti-inflammatory function of 15(S)-HEPE and its arachidonic acid-derived counterpart, 15(S)-HETE, is the inhibition of 5-lipoxygenase (5-LOX).[3] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators that contribute to neutrophil recruitment, vascular permeability, and bronchoconstriction. By inhibiting 5-LOX, 15(S)-HEPE effectively reduces the production of leukotrienes such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), thereby dampening the inflammatory response.[4]

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

15(S)-HEPE has been shown to interact with and activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and metabolism.[5] Activation of PPAR-γ by 15(S)-HEPE leads to the transcriptional repression of pro-inflammatory genes, including those encoding cytokines and chemokines. This mechanism contributes significantly to the anti-inflammatory properties of 15(S)-HEPE. For instance, the interaction with PPAR-γ has been linked to the inhibition of mast cell degranulation, a key event in allergic and inflammatory responses.

Quantitative Data on the Biological Activities of 15(S)-HEPE and Related Compounds

The following table summarizes key quantitative data related to the biological activities of 15(S)-HEPE and its precursor.

| Compound | Assay | Target/System | Activity | Value | Reference |

| 1-(15-HEPE)-lysoPC | In vivo anti-inflammatory | Zymosan-induced peritonitis in mice | ED50 | 35.7 µg/kg | |

| 15(S)-HETE | Inhibition of cell proliferation | PC3 prostate carcinoma cells | IC50 | 30 µM |

Detailed Experimental Protocols

15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay measures the ability of a test compound to inhibit the activity of 15-lipoxygenase by monitoring the formation of the conjugated diene product from a suitable fatty acid substrate.

Materials:

-

15-Lipoxygenase (e.g., from soybean, Sigma-Aldrich)

-

Linoleic acid or eicosapentaenoic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (e.g., 15(S)-HEPE)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Enzyme Preparation: Prepare a stock solution of 15-LOX in cold borate buffer. Keep the enzyme solution on ice throughout the experiment. Dilute the enzyme to the desired working concentration just before use.

-

Substrate Preparation: Prepare a stock solution of the fatty acid substrate in ethanol and then dilute it in borate buffer to the final working concentration.

-

Inhibitor Preparation: Dissolve the test compound in DMSO to create a stock solution. Prepare serial dilutions of the test compound in DMSO.

-

Assay: a. In a UV-transparent cuvette, add the borate buffer. b. Add the test compound solution or DMSO (for the control). c. Add the 15-LOX enzyme solution and incubate for a short period (e.g., 5 minutes) at room temperature. d. Initiate the reaction by adding the substrate solution. e. Immediately place the cuvette in the spectrophotometer and record the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5 minutes).

-

Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for both the control and the inhibitor-treated samples. b. Calculate the percentage of inhibition for each concentration of the test compound. c. If a dose-response curve is generated, determine the IC50 value.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This colorimetric assay quantifies mast cell degranulation by measuring the activity of the enzyme β-hexosaminidase released from the cells into the supernatant.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

Cell culture medium and supplements

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

15(S)-HEPE

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG)

-

Citrate buffer

-

Stop solution (e.g., sodium carbonate)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization: a. Culture mast cells to the desired density. b. Sensitize the cells with anti-DNP IgE overnight.

-

Assay: a. Wash the sensitized cells with Tyrode's buffer and resuspend them in the same buffer. b. Seed the cells into a 96-well plate. c. Pre-incubate the cells with various concentrations of 15(S)-HEPE or vehicle for a defined period. d. Stimulate degranulation by adding DNP-BSA to the wells. Include a negative control (no antigen) and a positive control for maximal release (e.g., Triton X-100). e. Incubate for the appropriate time to allow for degranulation. f. Centrifuge the plate to pellet the cells.

-

β-hexosaminidase Measurement: a. Carefully transfer a portion of the supernatant from each well to a new 96-well plate. b. Lyse the remaining cells in the original plate with a lysis buffer (e.g., Triton X-100 in citrate buffer) to determine the total cellular β-hexosaminidase content. c. Add the p-NAG substrate solution to both the supernatant and the cell lysate plates. d. Incubate at 37°C to allow the enzymatic reaction to proceed. e. Stop the reaction by adding a stop solution. f. Read the absorbance at 405 nm.

-

Data Analysis: a. Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = (Absorbancesupernatant / (Absorbancesupernatant + Absorbancelysate)) * 100

LC-MS/MS Analysis of 15(S)-HEPE and Other Eicosanoids

This method allows for the sensitive and specific quantification of 15(S)-HEPE and other eicosanoids in biological samples.

Materials:

-

Biological sample (e.g., plasma, cell supernatant)

-

Deuterated internal standards for eicosanoids (including d8-15(S)-HETE as a surrogate for 15(S)-HEPE if a specific standard is unavailable)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Organic solvents (e.g., methanol, acetonitrile, hexane, ethyl acetate)

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Chiral HPLC column for separation of enantiomers (e.g., Chiralcel OD-H)

Procedure:

-

Sample Preparation: a. Thaw the biological sample on ice. b. Add the deuterated internal standard mixture to the sample. c. Perform solid-phase extraction (SPE) to enrich for the lipid fraction. This typically involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the eicosanoids with an organic solvent. d. Evaporate the eluate to dryness under a stream of nitrogen. e. Reconstitute the residue in a small volume of the initial mobile phase.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto a chiral HPLC column coupled to the mass spectrometer. b. Use a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol) to achieve chromatographic separation of the eicosanoids. The chiral column will separate the S and R enantiomers of HEPE. c. Set up the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each eicosanoid and its internal standard.

-

Data Analysis: a. Integrate the peak areas for each analyte and its corresponding internal standard. b. Generate a calibration curve using known concentrations of authentic standards. c. Calculate the concentration of 15(S)-HEPE and other eicosanoids in the original sample based on the calibration curve.

Conclusion

15(S)-HEPE is a pivotal lipid mediator in the resolution of inflammation. Its multifaceted functions, including the inhibition of pro-inflammatory leukotriene biosynthesis and the activation of the anti-inflammatory nuclear receptor PPAR-γ, position it as a key player in maintaining tissue homeostasis. Furthermore, its role as a precursor to the potent pro-resolving E-series resolvins highlights its central position in the complex network of inflammatory resolution. A thorough understanding of the cellular and molecular pathways governed by 15(S)-HEPE is crucial for the development of novel therapeutic strategies targeting a wide range of inflammatory diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate biology of this important specialized pro-resolving mediator.

References

- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]

- 3. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Biological Synthesis of 15(S)-Hydroxyeicosapentaenoic Acid (15(S)-HEPE) from Eicosapentaenoic Acid (EPA)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA), is a substrate for various enzymatic pathways that produce a class of potent, bioactive lipid mediators involved in regulating inflammation and cellular signaling. One such critical metabolite is 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE). This molecule is an endogenous downstream product of EPA metabolism, primarily synthesized through the 15-lipoxygenase (15-LOX) pathway.[1] 15(S)-HEPE is a precursor to anti-inflammatory compounds like lipoxin A5 and exhibits its own biological activities, including the inhibition of pro-inflammatory pathways and interaction with nuclear receptors.[2][3] This technical guide provides an in-depth overview of the core biological synthesis of 15(S)-HEPE from EPA, detailing the enzymatic processes, quantitative data, experimental protocols, and associated signaling pathways.

The Core Biosynthesis Pathway

The conversion of EPA to 15(S)-HEPE is a two-step enzymatic process. The pathway is initiated by the stereospecific introduction of molecular oxygen into the EPA molecule, followed by a reduction step.

-

Oxygenation by 15-Lipoxygenase (15-LOX) : The first and rate-limiting step is the oxygenation of EPA by a 15-lipoxygenase enzyme. This enzyme abstracts a hydrogen atom from the C-13 position of EPA, leading to the insertion of molecular oxygen at the C-15 position. This reaction forms the unstable hydroperoxy intermediate, 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE).[4][5]

-

Reduction by Peroxidases : The hydroperoxy group of 15(S)-HpEPE is then rapidly reduced to a more stable hydroxyl group. This reduction is typically catalyzed by cellular peroxidases, most notably glutathione peroxidase (GPX), to yield the final product, 15(S)-HEPE.

This enzymatic cascade ensures the production of the specific 15(S) stereoisomer, which is crucial for its biological activity.

Caption: Enzymatic conversion of EPA to 15(S)-HEPE.

Quantitative Data on 15(S)-HEPE Synthesis and Activity

The efficiency of 15(S)-HEPE synthesis can vary significantly based on the enzyme source, reaction conditions, and cellular environment. The following tables summarize key quantitative data from various studies.

Table 1: Bioconversion of EPA by Engineered Lipoxygenases

| Enzyme | Substrate (EPA) Conc. | Product Conc. | Product | Yield (mg/L) | Reaction Time | Reference |

| Engineered 18S-LOX | 3.0 mM | 1.8 mM | 18S-HEPE | 577 | 20 min | |

| Engineered 18S-LOX | 3.0 mM | - | 15S-HEPE (18.2% of total) | - | 20 min | |

| Engineered 18R-LOX | 4.0 mM | 2.0 mM | 18R-HEPE | 641 | 20 min | |

| Engineered 18R-LOX | 4.0 mM | - | 15R-HEPE (27.5% of total) | - | 20 min |

Note: Engineered 15S-LOX from Archangium violaceum was modified to produce 18S-HEPE as the main product, with 15S-HEPE as a significant byproduct.

Table 2: Biological Activity of HEPE Metabolites

| Compound | Biological Effect | Assay System | Quantitative Value | Reference |

| (±)15-HEPE | Inhibition of neutrophil aggregation | Isolated rat neutrophils (fMLP-induced) | IC₅₀ = 4.7 µM | |

| 15-HEPE | Inhibition of 5-LOX and 12-LOX | Cellular assays | Potent inhibitor | |

| 15-HEPE-lysoPC | Inhibition of LTB₄ formation | Zymosan A-induced peritonitis (mice) | Effective at 0.75 - 7.5 µM | |

| 15-HEPE-lysoPC | Inhibition of TNF-α, IL-6, IL-2, IFN-γ | Zymosan A-induced peritonitis (mice) | Dose-dependent inhibition (up to 150 µg/kg⁻¹) |

Table 3: In Vivo HEPE Levels Following EPA Supplementation

| Metabolite | Condition | Fold Increase vs. Control | Tissue | Reference |

| 15-HEPE | EPA supplementation in obese mice | ~107-fold | White Adipose Tissue | |

| 5-HEPE | EPA supplementation in obese mice | ~15-fold | White Adipose Tissue | |

| 8-HEPE | EPA supplementation in obese mice | ~55-fold | White Adipose Tissue | |

| 9-HEPE | EPA supplementation in obese mice | ~107-fold | White Adipose Tissue | |

| 11-HEPE | EPA supplementation in obese mice | ~107-fold | White Adipose Tissue |

Signaling Pathways Involving 15(S)-HEPE

15(S)-HEPE is not merely an intermediate but an active signaling molecule that modulates inflammatory processes. It can act on several pathways to exert primarily anti-inflammatory and pro-resolving effects.

-

Inhibition of Pro-inflammatory Enzymes : 15(S)-HEPE is an inhibitor of 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX), enzymes responsible for producing potent pro-inflammatory leukotrienes and other mediators from arachidonic acid. This inhibition reduces the overall inflammatory tone.

-

Precursor to Lipoxins : 15(S)-HEPE can be further metabolized by 5-LOX to generate Lipoxin A5, a specialized pro-resolving mediator (SPM) that actively promotes the resolution of inflammation.

-

PPARγ Activation : 15(S)-HEPE has been shown to interact with and activate the peroxisome proliferator-activated receptor gamma (PPARγ). This interaction is linked to the inhibition of mast cell degranulation, a key event in allergic reactions.

Caption: Downstream signaling actions of 15(S)-HEPE.

Experimental Protocols

The synthesis and analysis of 15(S)-HEPE involve enzymatic reactions followed by analytical separation and detection. Below is a generalized protocol for a 15-lipoxygenase activity assay.

Protocol: Spectrophotometric Assay for 15-Lipoxygenase Activity

This method is based on the detection of the conjugated diene system in the hydroperoxide product, which absorbs light at 234 nm.

Objective: To measure the catalytic activity of 15-LOX using a polyunsaturated fatty acid substrate (e.g., EPA or linoleic acid).

Materials:

-

Enzyme: Soybean 15-Lipoxygenase (15-sLOX) or recombinant human 15-LOX-1.

-

Enzyme Buffer: 0.2 M Borate Buffer (pH 9.0) or 0.1 M Tris-HCl (pH 7.4).

-

Substrate: Eicosapentaenoic Acid (EPA) or Linoleic Acid.

-

Substrate Stock Solution: 10 mM substrate in ethanol.

-

Working Substrate Solution: 250 µM substrate in Enzyme Buffer.

-

Equipment: UV-Vis Spectrophotometer, quartz cuvettes, micropipettes.

Procedure:

-

Reagent Preparation:

-

Prepare the Enzyme Buffer and chill on ice.

-

Prepare the Working Substrate Solution on the day of the experiment.

-

Prepare the enzyme solution by dissolving 15-LOX in ice-cold Enzyme Buffer to a concentration of approximately 10,000 U/mL. Keep on ice. Dilute further as needed for the assay (e.g., to a final concentration of 200 U/mL in the cuvette).

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

Set up a kinetic measurement program to record absorbance every 30 seconds for 5 minutes.

-

Use the Enzyme Buffer to zero the instrument.

-

-

Assay Execution:

-

Blank: To a cuvette, add 500 µL of Enzyme Buffer and 500 µL of Working Substrate Solution. Place this in the reference holder of the spectrophotometer.

-

Reaction Mixture: In a separate cuvette, pipette 490 µL of Enzyme Buffer.

-

Enzyme Addition: Add 10 µL of the diluted enzyme solution to the cuvette. Mix gently by pipetting.

-

Initiate Reaction: Rapidly add 500 µL of the Working Substrate Solution to the cuvette to start the reaction. The final volume is 1 mL.

-

Measurement: Immediately place the cuvette in the spectrophotometer and start the kinetic measurement.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.

-

Enzyme activity (Units/mL) can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) for the conjugated diene hydroperoxide is ~25,000 M⁻¹cm⁻¹.

-

Caption: Workflow for a spectrophotometric 15-LOX assay.

Protocol: Product Identification by HPLC

For definitive identification and quantification of 15(S)-HEPE, the reaction products must be analyzed by High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).

Procedure Outline:

-

Enzymatic Reaction: Perform a scaled-up version of the enzymatic assay described in 5.1.

-

Reaction Quench & Reduction: Stop the reaction by adding two volumes of cold methanol. Reduce the hydroperoxide products to stable alcohols by adding sodium borohydride (NaBH₄).

-

Solid-Phase Extraction (SPE): Acidify the sample and extract the lipids using a C18 SPE cartridge to remove salts and polar contaminants.

-

HPLC Analysis:

-

Normal-Phase HPLC: To separate stereoisomers (R vs. S forms).

-

Reverse-Phase HPLC: To separate different hydroxylated fatty acids based on polarity.

-

-

Detection:

-

UV Detector: Monitor at ~236 nm to detect the conjugated diene system of HEPEs.

-

Mass Spectrometry (MS): For definitive structural confirmation and sensitive quantification.

-

Conclusion

The biological synthesis of 15(S)-HEPE from EPA is a targeted enzymatic process mediated primarily by 15-lipoxygenase and cellular peroxidases. As a bioactive lipid, 15(S)-HEPE plays a significant role in modulating inflammatory pathways, serving as both a direct signaling molecule and a precursor to specialized pro-resolving mediators. Understanding the nuances of its synthesis, the factors controlling its yield, and its precise mechanisms of action is critical for developing novel therapeutics targeting inflammatory diseases. The protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the study of lipid mediators and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

The Role of 15-Lipoxygenase in the Production of 15(S)-HEPE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 15-lipoxygenase (15-LOX) in the biosynthesis of 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE), a key signaling molecule derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This document details the enzymatic process, presents quantitative data on enzyme kinetics and cellular production, outlines detailed experimental protocols for researchers, and visualizes the associated biochemical pathways and experimental workflows.

Introduction to 15-Lipoxygenase and 15(S)-HEPE

15-lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). In humans, two primary isoforms, 15-LOX-1 (encoded by the ALOX15 gene) and 15-LOX-2 (encoded by the ALOX15B gene), are expressed in a tissue-specific manner, including in eosinophils, macrophages, and epithelial cells.[1][2][3] These enzymes play a crucial role in the metabolism of omega-3 and omega-6 fatty acids, leading to the generation of a diverse array of bioactive lipid mediators.[4]

One such product is 15(S)-HEPE, which is synthesized from EPA. 15(S)-HEPE is not merely a metabolic byproduct; it serves as a precursor to potent anti-inflammatory and pro-resolving lipid mediators, such as resolvins of the E-series.[5] Understanding the enzymatic production of 15(S)-HEPE is therefore of significant interest for the development of novel therapeutics targeting inflammatory diseases.

The Enzymatic Synthesis of 15(S)-HEPE by 15-Lipoxygenase

The biosynthesis of 15(S)-HEPE from EPA is a two-step process initiated by 15-LOX.

-

Oxygenation: 15-LOX abstracts a hydrogen atom from the C-13 position of EPA, leading to the formation of a fatty acid radical. Molecular oxygen is then inserted at the C-15 position, forming the unstable hydroperoxy intermediate, 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE).

-

Reduction: The 15(S)-HpEPE intermediate is rapidly reduced to the more stable hydroxyl derivative, 15(S)-HEPE, by cellular peroxidases, such as glutathione peroxidases (GPXs).

This enzymatic reaction is highly specific, with 15-LOX-1 primarily producing the S-enantiomer. The overall pathway is depicted in the signaling pathway diagram below.

Quantitative Data

The efficiency of 15(S)-HEPE production is dependent on the specific 15-LOX isoform and the experimental conditions. The following tables summarize key quantitative data from in vitro and cellular studies.

Table 1: Kinetic Parameters of Human 15-Lipoxygenases with EPA as a Substrate

| Enzyme | Km (µM) | Vmax (units/mg) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference(s) |

| 15-LOX-1 | - | - | - | 0.36 ± 0.08 | |

| 15-LOX-2 | 21.9 | 115.1 | - | 5.9 (Vm/Km) |

Note: Direct comparative kinetic data for both purified human isoforms with EPA is limited. The Vm/Km for 15-LOX-2 is calculated from the provided Vmax and Km values. Dashes indicate data not available in the cited sources.

Table 2: Cellular Production of HEPEs

| Cell Type | Experimental Condition | 15-HEPE Concentration | Reference(s) |

| THP-1 Derived Macrophages | Supplemented with 25 µM EPA and 25 µM DHA | Part of total HEPEs: 434.4 ± 84.3 ng/mg protein | |

| Engineered E. coli | Expressing 15S-LOX from Archangium violaceum with 3.0 mM EPA | 1.8 mM (577 mg/L) 18S-HEPE and 18.2% 15S-HEPE |

Note: Cellular production levels are highly dependent on the specific cell type, substrate availability, and culture conditions.

Signaling Pathways and Experimental Workflows

Biosynthesis and Metabolism of 15(S)-HEPE

The following diagram illustrates the enzymatic conversion of EPA to 15(S)-HEPE by 15-LOX and its subsequent potential metabolism into downstream pro-resolving mediators.

Caption: Biosynthesis of 15(S)-HEPE from EPA by 15-LOX.

Experimental Workflow for 15(S)-HEPE Production and Analysis

This diagram outlines a typical experimental workflow for quantifying 15(S)-HEPE production, from sample preparation to final analysis.

Caption: Workflow for 15(S)-HEPE production and analysis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of 15(S)-HEPE production by 15-LOX.

Recombinant Human 15-LOX-1 Expression and Purification

This protocol is adapted from methods describing the expression of human 15-LOX-1 in bacterial and insect cell systems.

A. Expression in E. coli

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the human ALOX15 gene, often with an N-terminal affinity tag (e.g., His-tag or GST-tag).

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to culture for 16-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

B. Purification (His-tagged protein example)

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Sonicate the suspension on ice to lyse the cells.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the 15-LOX-1 protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 250 mM imidazole).

-

Buffer Exchange/Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) and store at -80°C. Protein purity should be assessed by SDS-PAGE.

In Vitro 15-LOX Enzymatic Assay

This protocol describes a general method to determine 15-LOX activity using EPA as a substrate.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified recombinant 15-LOX enzyme (final concentration in the nanomolar to low micromolar range)

-

-

Substrate Preparation: Prepare a stock solution of EPA in ethanol.

-

Reaction Initiation: Initiate the reaction by adding EPA to the reaction mixture to a final concentration range of 10-800 µM to determine kinetic parameters.

-

Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a UV-Vis spectrophotometer. This absorbance change corresponds to the formation of the conjugated diene in the 15(S)-HpEPE product.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient for the hydroperoxy product (ε ≈ 23,000 M-1cm-1). For kinetic parameter determination, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Cellular Assay for 15(S)-HEPE Production

This protocol outlines a general procedure for measuring 15(S)-HEPE production in cultured macrophages.

-

Cell Culture: Culture cells (e.g., THP-1 monocytes differentiated into macrophages) in appropriate culture medium and conditions until they reach the desired confluency.

-

Cell Stimulation: Replace the culture medium with serum-free medium containing the desired concentration of EPA (e.g., 25-50 µM). Incubate for a specified period (e.g., 24-48 hours).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant.

-

Cell Pellet: Scrape the cells, wash with PBS, and collect the cell pellet by centrifugation.

-

-

Internal Standard Addition: Add a deuterated internal standard (e.g., 15(S)-HETE-d8) to the samples to correct for extraction losses and ionization suppression in MS analysis.

-

Storage: Store samples at -80°C until lipid extraction.

Lipid Extraction using Solid-Phase Extraction (SPE)

This is a common method for extracting eicosanoids from biological samples.

-

Sample Acidification: Acidify the aqueous sample (e.g., cell culture supernatant, resuspended cell pellet) to pH 3.5 with a dilute acid (e.g., 2M HCl).

-

SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (e.g., 20 mL) followed by deionized water (e.g., 20 mL).

-

Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.

-

Washing: Wash the cartridge sequentially with water and then a low-polarity organic solvent (e.g., hexane) to remove highly polar and non-polar impurities, respectively.

-

Elution: Elute the eicosanoids, including 15(S)-HEPE, from the cartridge with a more polar organic solvent such as ethyl acetate or methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification of 15(S)-HEPE by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 15(S)-HEPE.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm).

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: Acetonitrile/Methanol/acetic acid (e.g., 800/150/1, v/v/v).

-

Gradient: Develop a suitable gradient to separate 15(S)-HEPE from other isomers and lipid species. A typical gradient might start at a low percentage of mobile phase B, increasing over time to elute more hydrophobic compounds.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use electrospray ionization (ESI) in the negative ion mode.

-

Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 15(S)-HEPE and the deuterated internal standard. For example, a common precursor ion for HEPEs is m/z 319.

-

-

Quantification:

-

Standard Curve: Generate a standard curve using authentic 15(S)-HEPE standard of known concentrations.

-

Data Analysis: Quantify the amount of 15(S)-HEPE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

15-lipoxygenase is a pivotal enzyme in the production of 15(S)-HEPE from EPA. This technical guide has provided a detailed overview of the enzymatic process, quantitative data, and robust experimental protocols for the study of this important biosynthetic pathway. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in academia and industry who are investigating the roles of omega-3 fatty acid metabolites in health and disease, and for those developing novel therapeutic strategies targeting inflammatory pathways. The continued exploration of the 15-LOX pathway holds significant promise for advancing our understanding and treatment of a wide range of inflammatory conditions.

References

- 1. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. escholarship.org [escholarship.org]

- 5. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15(S)-HEPE-d5: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15(S)-HEPE-d5, a deuterated analog of the biologically active lipid mediator 15(S)-HEPE. This document details its chemical structure, physicochemical properties, and primary application as an internal standard in mass spectrometry-based quantification. Furthermore, it outlines the biological context of its non-deuterated counterpart, including its role in inflammatory signaling pathways, and provides detailed experimental protocols for its use.

Chemical Structure and Properties

This compound is a deuterated form of 15(S)-hydroxyeicosapentaenoic acid, an eicosanoid derived from eicosapentaenoic acid (EPA). The deuterium atoms are located on the terminal end of the fatty acid chain (positions 19 and 20), providing a stable isotopic label for mass spectrometry applications.

Chemical Name: (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic-19,19,20,20,20-d5 acid.[1][2]

Synonyms: 15(S)-hydroxy Eicosapentaenoic Acid-d5, 15(S)-hydroxy EPA-d5.[2]

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅D₅O₃ | [1][2] |

| Molecular Weight | 323.5 g/mol | |

| CAS Number | 2750534-74-6 | |

| Purity | ≥99% deuterated forms (d1-d5) | |

| Formulation | A solution in ethanol | |

| UV Maximum (λmax) | 237 nm | |

| Storage Temperature | -20°C | |

| Stability | ≥ 2 years |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference |

| 0.1 M Na₂CO₃ | 2 mg/ml | |

| DMF | Soluble | |

| DMSO | Soluble | |

| Ethanol | 1 mg/ml | |

| PBS (pH 7.2) | 1 mg/ml |

Biological Context: The 15-Lipoxygenase Pathway

This compound serves as an internal standard for its endogenous, non-deuterated counterpart, 15(S)-HEPE. 15(S)-HEPE is a metabolite of the omega-3 fatty acid, eicosapentaenoic acid (EPA), and is synthesized via the 15-lipoxygenase (15-LOX) pathway. This pathway is crucial in the inflammatory response. The initial product, 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE), is rapidly reduced to 15(S)-HEPE. Elevated levels of 15(S)-HEPE have been observed in patients with asthma.

The following diagram illustrates the biosynthesis of 15(S)-HEPE from EPA.

Caption: Biosynthesis of 15(S)-HEPE from EPA via the 15-lipoxygenase pathway.

Experimental Protocols

Synthesis of this compound

The precise, multi-step chemical synthesis of this compound is proprietary information held by commercial suppliers. However, the general approach involves the stereoselective synthesis of the 15(S)-hydroxy group and the incorporation of a deuterated ethyl group at the terminus of the eicosapentaenoic acid backbone. This can be achieved through various organic synthesis techniques, potentially involving the use of deuterated starting materials and stereospecific reducing agents to achieve the correct chirality at the C15 position.

Quantification of 15(S)-HEPE in Biological Samples using this compound by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of 15(S)-HEPE in complex biological matrices such as plasma, serum, and cell lysates. The stable isotope-labeled standard co-elutes with the endogenous analyte but is distinguished by its higher mass, allowing for correction of variability during sample preparation and analysis.

The following diagram outlines the general workflow for this application.

References

In-Depth Technical Guide to 15(S)-HEPE-d5: Properties, Quantification, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15(S)-hydroxyeicosapentaenoic acid-d5 (15(S)-HEPE-d5), a deuterated internal standard crucial for the accurate quantification of its endogenous counterpart, 15(S)-HEPE. This document details its physicochemical properties, provides a methodological framework for its use in quantitative analysis, and explores the biological significance of the 15-HEPE signaling pathway.

Core Properties of this compound

This compound is a synthetic, isotopically labeled version of 15(S)-HEPE, an oxygenated metabolite of the omega-3 fatty acid, eicosapentaenoic acid (EPA). The inclusion of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio.

| Property | Value | Reference |

| CAS Number | 2750534-74-6 | [1] |

| Molecular Formula | C₂₀H₂₅D₅O₃ | [1] |

| Molecular Weight | 323.5 g/mol | [1] |

Quantitative Analysis of 15(S)-HEPE using this compound

The accurate quantification of 15(S)-HEPE in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard such as this compound is the gold standard for this purpose.

Experimental Protocol: Quantification of 15(S)-HEPE in Plasma

This protocol outlines a general procedure for the extraction and analysis of 15(S)-HEPE from plasma samples.

1. Sample Preparation (Solid Phase Extraction - SPE)

Effective sample preparation is critical to remove interfering substances from the plasma matrix.

-

Materials :

-

Plasma samples

-

This compound internal standard solution

-

Methanol (MeOH)

-

Water

-

Hexane

-

Methyl formate

-

C18 SPE cartridges

-

-

Procedure :

-

To 100 µL of plasma, add a known amount of this compound internal standard.

-

Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Wash the cartridge with 1 mL of hexane to remove non-polar, interfering lipids.

-

Elute the 15(S)-HEPE and this compound from the cartridge with 1 mL of methyl formate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate the analyte from other matrix components. The exact gradient should be optimized for the specific column and system.

-

Flow Rate : 0.2-0.4 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometric Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), negative mode.

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

15(S)-HEPE : The precursor ion ([M-H]⁻) is m/z 317. A common product ion for quantification is m/z 219.

-

This compound : The precursor ion ([M-H]⁻) is m/z 322. The corresponding product ion for quantification would be m/z 224, reflecting the five deuterium atoms on the fragment.

-

-

3. Data Analysis

The concentration of 15(S)-HEPE in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 15(S)-HEPE and a fixed concentration of this compound.

Biological Significance and Signaling Pathway

15(S)-HEPE is a product of the 15-lipoxygenase (15-LOX) pathway, which metabolizes EPA. This pathway is of significant interest due to its role in inflammation and its resolution.

Biosynthesis of 15(S)-HEPE

The formation of 15(S)-HEPE is a two-step enzymatic process.

Caption: Biosynthesis of 15(S)-HEPE from EPA.

Signaling Pathway: PPARγ Activation

15(S)-HEPE, and its arachidonic acid-derived analogue 15(S)-HETE, are known to be endogenous ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] PPARγ is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and cellular proliferation.

The activation of PPARγ by 15(S)-HEPE leads to the transcription of target genes that can modulate inflammatory responses. For instance, PPARγ activation has been shown to upregulate the expression of CD36, a scavenger receptor involved in lipid uptake and the resolution of inflammation.

Caption: 15(S)-HEPE signaling via PPARγ activation.

Synthesis of this compound

The synthesis of deuterated standards like this compound is a specialized process. While specific proprietary methods may vary, a general approach involves the enzymatic conversion of deuterated EPA using a stereospecific 15-lipoxygenase enzyme. The deuterated EPA precursor can be synthesized through various organic chemistry methods that allow for the specific incorporation of deuterium atoms at desired positions.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, inflammation, and drug discovery. Its use as an internal standard enables the reliable quantification of 15(S)-HEPE, facilitating a deeper understanding of the 15-lipoxygenase pathway and its role in health and disease. The elucidation of the 15(S)-HEPE-PPARγ signaling axis opens new avenues for therapeutic intervention in inflammatory disorders. This guide provides the foundational knowledge for the effective application and interpretation of data related to this important lipid mediator.

References

- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Endogenous Levels of 15(S)-HEPE in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It is an endogenous lipid mediator implicated in the resolution of inflammation and various signaling pathways. This technical guide provides an in-depth overview of the endogenous levels of 15(S)-HEPE in human plasma, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.

Data Presentation: Endogenous 15(S)-HEPE Levels in Human Plasma

The concentration of 15(S)-HEPE in the plasma of healthy humans is typically low. The following table summarizes the reported quantitative data for unesterified 15(S)-HEPE in human plasma from a placebo-controlled study, which can be considered as baseline endogenous levels.

| Analyte | Matrix | Subject Group | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Citation |

| Unesterified 15(S)-HEPE | Plasma | Placebo-treated patients | ~0.2 | ~0.1 | [1] |

Note: The provided concentration is an approximation based on the graphical representation in the cited source.

Signaling Pathways of 15(S)-HEPE

15(S)-HEPE is biosynthesized from EPA primarily through the action of the 15-lipoxygenase (15-LO) enzyme. It can then exert its biological effects through several signaling pathways. One of the key mechanisms involves its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. By binding to and activating PPARγ, 15(S)-HEPE can modulate the expression of target genes, leading to anti-inflammatory responses such as the inhibition of mast cell degranulation.[2]

Furthermore, 15(S)-HEPE can be further metabolized to produce specialized pro-resolving mediators (SPMs), including lipoxins. These molecules are potent anti-inflammatory agents that actively promote the resolution of inflammation.

Caption: 15(S)-HEPE Biosynthesis and Signaling Pathway.

Experimental Protocols: Quantification of 15(S)-HEPE in Human Plasma

The accurate quantification of 15(S)-HEPE in human plasma requires a sensitive and specific analytical method, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology based on established principles for lipidomic analysis.

Sample Collection and Storage

-

Anticoagulant: Collect whole blood into tubes containing ethylenediaminetetraacetic acid (EDTA).

-

Processing: Centrifuge the blood at 2000 x g for 15 minutes at 4°C within 30 minutes of collection to separate the plasma.

-

Storage: Immediately freeze the plasma samples at -80°C until analysis to prevent lipid oxidation and degradation.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction

This protocol combines protein precipitation (PPT) for initial cleanup with solid-phase extraction (SPE) for further purification and concentration of the analyte.

-

Protein Precipitation (PPT):

-

To 100 µL of thawed plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated 15(S)-HEPE).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of water through it.

-

Loading: Load the supernatant from the PPT step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.

-

Elution: Elute the 15(S)-HEPE and other lipids with 2 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 80:20 v/v).

-

Gradient: Develop a suitable gradient to separate 15(S)-HEPE from other isomers and matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 15(S)-HEPE and its internal standard. For 15-HEPE (m/z 317.2), a potential product ion for monitoring could be m/z 179.1, though this should be optimized.

-

Quantification: Construct a calibration curve using standards of known 15(S)-HEPE concentrations and calculate the concentration in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Caption: Experimental Workflow for 15(S)-HEPE Quantification.

References

15(S)-HEPE: An Endogenous Anti-Inflammatory Mediator and its Potential as a Biomarker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. The resolution of inflammation is an active process governed by specialized pro-resolving mediators (SPMs), many of which are derived from omega-3 polyunsaturated fatty acids. 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE), a direct metabolite of eicosapentaenoic acid (EPA) produced via the 15-lipoxygenase pathway, has emerged as a significant endogenous anti-inflammatory lipid mediator. It actively participates in the resolution phase of inflammation by inhibiting the production of pro-inflammatory leukotrienes and cytokines, and by serving as a precursor to other pro-resolving molecules. Elevated levels of 15(S)-HEPE have been observed in various inflammatory conditions, highlighting its potential as a dynamic biomarker for monitoring inflammatory states and the efficacy of therapeutic interventions. This technical guide provides a comprehensive overview of 15(S)-HEPE's biosynthesis, mechanisms of action, preclinical evidence, and detailed protocols for its quantification, offering a valuable resource for its study and application in research and drug development.

Introduction to 15(S)-HEPE

The management of chronic inflammatory diseases remains a significant challenge in modern medicine. The inflammatory process, once thought to be passively terminated, is now understood to be actively resolved through the production of SPMs.[1] These lipid mediators, derived from fatty acids like arachidonic acid (AA) and EPA, are crucial for returning tissue to homeostasis.[2]

While AA is a precursor to both pro-inflammatory eicosanoids (like leukotrienes) and pro-resolving lipoxins, the omega-3 fatty acid EPA is a substrate for mediators with generally lower inflammatory potential or potent anti-inflammatory and pro-resolving activities.[3] 15(S)-HEPE is a key metabolite of EPA that embodies these anti-inflammatory properties.[4] It is produced through the action of 15-lipoxygenase (15-LOX) and plays a pivotal role in dampening the inflammatory response, making it a molecule of great interest as both a potential therapeutic agent and a biomarker of inflammation resolution.[5]

Biosynthesis and Metabolism of 15(S)-HEPE

The primary pathway for the endogenous production of 15(S)-HEPE involves the enzymatic oxygenation of EPA.

-

Initiation by 15-Lipoxygenase (15-LOX): The enzyme 15-LOX, present in cells like eosinophils, epithelial cells, and macrophages, catalyzes the insertion of molecular oxygen into EPA. This reaction forms an unstable intermediate, 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE).

-

Reduction to 15(S)-HEPE: The hydroperoxy intermediate, 15(S)-HpEPE, is rapidly reduced to the more stable hydroxyl form, 15(S)-HEPE, by cellular peroxidases such as glutathione peroxidase (GPX).

In some biological systems, 15(S)-HEPE can be delivered to target cells in a more complex form, such as 1-(15-HEPE)-lysophosphatidylcholine (15-HEPE-lysoPC). This precursor molecule can readily traverse cellular membranes and is subsequently hydrolyzed by intracellular lipases to release free 15(S)-HEPE, which then exerts its biological effects.

Figure 1. Biosynthesis pathway of 15(S)-HEPE from its precursor, EPA.

Anti-Inflammatory Mechanisms of Action

15(S)-HEPE exerts its anti-inflammatory effects through multiple mechanisms, positioning it as a central regulator in the resolution of inflammation.

-

Inhibition of Pro-inflammatory Leukotriene Synthesis: 15(S)-HEPE is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes like LTB₄ and LTC₄. By suppressing 5-LOX activity, 15(S)-HEPE reduces leukocyte infiltration and vascular permeability at the site of inflammation.

-

Inhibition of 12-Lipoxygenase (12-LOX): It also inhibits 12-LOX, an enzyme that produces 12-HETE, a mediator that promotes the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Suppression of Pro-inflammatory Cytokines: Through its enzymatic inhibition and potentially other pathways, administration of 15(S)-HEPE or its precursor leads to a marked reduction in the levels of key pro-inflammatory cytokines, including TNF-α, IL-2, IL-6, and IFN-γ.

-

Precursor to Pro-Resolving Mediators: 15(S)-HEPE serves as a substrate for the biosynthesis of other potent anti-inflammatory lipids, such as lipoxin A₅, which further promotes the resolution of inflammation.

-

PPAR-γ Interaction: Evidence suggests that 15-HEPE may interact with the nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction has been shown to inhibit mast cell degranulation, a critical event in allergic inflammatory responses.

Figure 2. Key signaling pathways modulated by 15(S)-HEPE.

Preclinical and Clinical Evidence

The anti-inflammatory potential of 15(S)-HEPE has been demonstrated in various preclinical models and observed in human studies.

Preclinical Data

Animal models have been instrumental in elucidating the protective effects of 15(S)-HEPE in acute inflammation.

| Model | Compound Administered | Key Findings | Reference |

| Zymosan A-induced Peritonitis (Mouse) | 15-HEPE-lysoPC (i.p.) | Markedly inhibited plasma leakage and leukocyte infiltration. Reduced peritoneal levels of LTC₄, LTB₄, and pro-inflammatory cytokines (TNF-α, IL-2, IL-6, IFN-γ). | |

| Zymosan A-induced Peritonitis (Mouse) | 15-HEPE (i.p.) | Showed only a small effect on inhibiting plasma leakage and leukocyte infiltration compared to its lysoPC precursor. | |

| DSS-induced Colitis (Mouse) | 15(S)-HEPE (50 µg/kg, i.p.) | Protected against colitis development, evidenced by reduced body weight loss, preserved colon length, and significantly lower disease activity and histology scores. |

Clinical Observations

Human studies have identified 15(S)-HEPE as a relevant biomarker in inflammatory conditions, suggesting its active role in the human inflammatory response.

| Condition | Sample Type | Observation | Reference |

| Allergic Asthma | Bronchoalveolar Lavage Fluid (BALF) | Levels of (±)15-HEPE are increased. | |

| COVID-19 | Bronchoalveolar Lavage Fluid (BALF) | Levels of (±)15-HEPE are increased. | |

| Pharmacokinetic Study | Plasma | Measurable increases in unesterified 15(S)-HEPE concentrations following administration of epeleuton (15(S)-HEPE ethyl ester). |

Experimental Protocols for 15(S)-HEPE Analysis

Accurate quantification of 15(S)-HEPE in biological matrices is critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Sample Collection and Handling

-

Biological Matrix: Plasma, serum, urine, tissue homogenates, or BALF.

-

Anticoagulant (for blood): Use EDTA-containing tubes.

-

Processing: Process samples immediately on ice to minimize enzymatic activity. Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Storage: Add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. Immediately flash-freeze aliquots in liquid nitrogen and store at -80°C until analysis.

Lipid Extraction using Solid-Phase Extraction (SPE)

This protocol is designed to isolate 15(S)-HEPE and other oxylipins from complex biological samples.

-

Sample Thawing: Thaw frozen samples on ice.

-

Internal Standard: Spike the sample with a known amount of a deuterated internal standard (e.g., 15(S)-HEPE-d8) to correct for extraction loss and matrix effects.

-

Protein Precipitation & Saponification: Add 4 volumes of cold methanol to precipitate proteins. For esterified HEPE, a saponification step with NaOH may be required, followed by neutralization with HCl.

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge sequentially with 1 column volume of methanol, followed by 1 column volume of ultrapure water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 column volume of 15% methanol in water to remove polar impurities.

-

Elution: Elute 15(S)-HEPE and other lipids from the cartridge with 1 column volume of methanol or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 water:acetonitrile).

Quantification by LC-MS/MS

-

Chromatographic Separation (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: A typical gradient would start at 20% B, increasing to 95% B over 10-15 minutes, holding for 2-3 minutes, and then re-equilibrating at 20% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 15(S)-HEPE (e.g., m/z 317.2 -> 259.2) and its deuterated internal standard. The exact masses may vary slightly based on instrumentation.

-

Data Analysis: Quantify the concentration of 15(S)-HEPE by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 15(S)-HEPE.

-

Figure 3. A typical experimental workflow for the quantification of 15(S)-HEPE.

Future Directions and Conclusion

15(S)-HEPE stands out as a crucial endogenous mediator with potent anti-inflammatory and pro-resolving properties. Its multifaceted mechanism of action—from inhibiting pro-inflammatory enzymes to serving as a precursor for other SPMs—underscores its importance in maintaining inflammatory homeostasis. The development of 15(S)-HEPE prodrugs, such as epeleuton, for clinical use is a testament to its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound 15-HEPE (FDB027364) - FooDB [foodb.ca]

- 5. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of 15(S)-HEPE: A Technical Guide

Abstract

15(S)-hydroxyeicosapentaenoic acid, or 15(S)-HEPE, is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Initially identified as a product of 15-lipoxygenase (15-LOX) activity, 15(S)-HEPE has emerged as a key player in the resolution of inflammation. Its biological significance lies in its potent anti-inflammatory and pro-resolving properties, which are exerted through multiple mechanisms, including the inhibition of pro-inflammatory leukotriene and cytokine production, and by serving as a precursor to specialized pro-resolving mediators (SPMs) like lipoxins. This technical guide provides an in-depth overview of the discovery, synthesis, biological functions, and experimental methodologies related to 15(S)-HEPE, aimed at researchers, scientists, and professionals in drug development.

Discovery and Synthesis

15(S)-HEPE is a monohydroxy fatty acid biosynthesized from eicosapentaenoic acid (EPA) through the action of the enzyme 15-lipoxygenase (15-LOX)[1]. This enzymatic reaction introduces a hydroperoxy group at the 15th carbon of EPA, forming 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE), which is subsequently reduced to the more stable hydroxyl form, 15(S)-HEPE, by cellular peroxidases like glutathione peroxidase (GPX)[2]. While various cell types can produce 15(S)-HEPE, it is prominently generated by eosinophils, reticulocytes, and macrophages[3]. The discovery of a second human 15S-lipoxygenase, with a distinct tissue distribution in epithelial tissues like the prostate, lung, and cornea, has expanded the understanding of its localized synthesis and function[3].

Biosynthesis Pathway

The enzymatic conversion of EPA to 15(S)-HEPE is a critical step in the generation of anti-inflammatory mediators. The pathway is initiated by 15-LOX, which catalyzes the stereospecific oxygenation of EPA.

Laboratory Synthesis of 1-(15-HEPE)-lysoPC

A common laboratory method for producing a related and potent anti-inflammatory compound, 1-(15-HEPE)-lysophosphatidylcholine (lysoPC), involves enzymatic synthesis followed by chemical reduction. This compound serves as a stable precursor that can be delivered to cells and then hydrolyzed to release active 15-HEPE[4].

Experimental Protocol:

-

Lipoxygenation: 1-eicosapentaenoyl-lysoPC is incubated with soybean 15-LOX to produce 1-(15-hydroperoxyeicosapentaenoyl)-lysoPC (15-HPEPE-lysoPC).

-

Reduction: After a 10-minute incubation, the hydroperoxy derivative is reduced to the corresponding hydroxyl derivative, 1-(15-HEPE)-lysoPC, using 1 mM stannous chloride (SnCl₂).

-

Purification: The resulting 1-(15-HEPE)-lysoPC is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis and Identification: The purified product is analyzed by liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) in a positive scan mode to confirm its identity. Further structural confirmation can be achieved by hydrolyzing the product with 1 N NaOH, extracting the fatty acid, and analyzing it via straight-phase HPLC (SP-HPLC) with co-injection of a 15-HEPE standard.

Biological Significance and Signaling Pathways

15(S)-HEPE is a pivotal molecule in the active process of resolving inflammation, a concept that has shifted the paradigm from inflammation being a passively terminating process to one that is actively switched off by endogenous mediators. Its biological activities are multifaceted, primarily revolving around dampening pro-inflammatory signals and promoting a return to homeostasis.

Anti-Inflammatory and Pro-Resolving Actions

-

Inhibition of Leukotriene and Cytokine Synthesis: 15(S)-HEPE and its precursor, 15-HEPE-lysoPC, effectively reduce the formation of pro-inflammatory 5-lipoxygenase products, such as leukotriene C₄ (LTC₄) and leukotriene B₄ (LTB₄). This is achieved through the inhibition of 5-LOX activity. Consequently, this leads to decreased plasma leakage and leukocyte infiltration at sites of inflammation. Furthermore, administration of 15-HEPE-lysoPC significantly suppresses the levels of pro-inflammatory cytokines, including TNF-α, IL-2, IL-6, and IFN-γ.

-

Precursor to Lipoxins: 15(S)-HEPE serves as a substrate for the biosynthesis of lipoxins, a class of specialized pro-resolving mediators. For instance, it can be converted to Lipoxin A₅, which possesses anti-inflammatory actions similar to Lipoxin A₄ derived from arachidonic acid.

-

Interaction with PPARγ: 15(S)-HEPE has been shown to interact with the peroxisome proliferator-activated receptor-gamma (PPARγ). This interaction is linked to the inhibition of mast cell degranulation, a critical event in allergic inflammation, suggesting a role for 15(S)-HEPE in mitigating allergic responses.

Signaling Pathways

The mechanisms of action of 15(S)-HEPE involve the modulation of several key inflammatory pathways. It can act directly by inhibiting enzymes or by binding to nuclear receptors, and it can act indirectly by being converted into other potent mediators.

Experimental Methodologies

The study of 15(S)-HEPE and its biological activities involves a combination of in vivo models, cell-based assays, and sophisticated analytical techniques.

In Vivo Model: Zymosan A-Induced Peritonitis

This model is frequently used to assess the anti-inflammatory properties of compounds in mice.

Experimental Protocol:

-

Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of zymosan A, a yeast cell wall component that elicits a robust inflammatory response.

-

Treatment: Test compounds, such as 15-HEPE-lysoPC, are administered (e.g., i.p. or intravenously) typically 30 minutes prior to the zymosan A challenge.

-

Assessment of Inflammation: After a set time (e.g., 4 hours), various inflammatory parameters are measured:

-

Plasma Leakage: Measured by the extravasation of Evans blue dye into the peritoneal cavity.

-

Leukocyte Infiltration: Peritoneal lavage fluid is collected, and the total number of infiltrated leukocytes is counted using a light microscope after Trypan blue staining. Neutrophil-specific infiltration can be quantified by measuring myeloperoxidase (MPO) activity in the cell lysate.

-

Mediator Analysis: Levels of eicosanoids (LTC₄, LTB₄, PGE₂) and cytokines in the lavage fluid are quantified using methods like enzyme immunoassay (EIA) kits.

-

Analytical Techniques for Detection and Quantification

-

High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and straight-phase (SP-HPLC) are used for the purification and analysis of 15(S)-HEPE and its derivatives. Detection is typically performed using a UV detector set to 234-236 nm, which is the characteristic absorbance for the conjugated diene structure in these molecules.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the identification and sensitive quantification of 15(S)-HEPE in complex biological samples. LC is used to separate the analyte from the matrix, and mass spectrometry provides structural information and precise quantification, often using a deuterated internal standard (e.g., 15(S)-HEPE-d₅) for accuracy.

General Experimental Workflow

The investigation of 15(S)-HEPE's effects typically follows a structured workflow from in vitro characterization to in vivo validation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 15(S)-HEPE and its related compounds.

Table 1: In Vivo Efficacy of 1-(15-HEPE)-lysoPC in Mice

| Parameter | Route of Administration | ED₅₀ / Effect | Model |

| Plasma Leakage Suppression | Intraperitoneal (i.p.) | ED₅₀: 28.6 µg·kg⁻¹ | Zymosan A-induced peritonitis |

| Plasma Leakage Suppression | Intravenous (i.v.) | ED₅₀: 35.7 µg·kg⁻¹ | Zymosan A-induced peritonitis |

| Leukocyte Infiltration Inhibition | Intraperitoneal (i.p.) | ~50% (early phase), ~40% (late phase) | Zymosan A-induced peritonitis |

Table 2: In Vitro and Miscellaneous Activity of (±)15-HEPE

| Activity | Measurement | Value | Target/Organism |

| Antibacterial | MIC | 128 mg/L | Propionibacterium acnes |

| Antibacterial | MIC | 512 mg/L | Staphylococcus aureus |

| Neutrophil Aggregation Inhibition | IC₅₀ | 4.7 µM | fMLP-induced rat neutrophils |

Conclusion

15(S)-HEPE is a significant bioactive lipid mediator with potent anti-inflammatory and pro-resolving properties. Its discovery and the elucidation of its mechanisms of action have provided crucial insights into the active resolution of inflammation. By inhibiting the production of pro-inflammatory eicosanoids and cytokines and serving as a precursor for lipoxins, 15(S)-HEPE represents a key endogenous control point in the inflammatory response. The experimental protocols and quantitative data presented herein underscore its potential as a therapeutic agent and a valuable tool for research in inflammation, immunology, and drug discovery. Further investigation into its signaling pathways and clinical relevance is warranted to fully harness its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Discovery of a second 15S-lipoxygenase in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of 15(S)-HEPE Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, driving a significant need for novel anti-inflammatory therapeutics. Eicosanoids, signaling molecules derived from polyunsaturated fatty acids, play a central role in the regulation of inflammation. Among these, metabolites of eicosapentaenoic acid (EPA) have garnered considerable attention for their pro-resolving and anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory actions of 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE) and its metabolites. We will delve into the quantitative data supporting their efficacy, detailed experimental protocols for their evaluation, and the intricate signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug discovery.

Data Presentation: Quantitative Anti-inflammatory Effects

The anti-inflammatory effects of 15(S)-HEPE and its precursor, 1-(15-hydroxyeicosapentaenoyl)-lysoPC (15-HEPE-lysoPC), have been quantified in various in vivo and in vitro models. The following tables summarize the key findings, providing a clear comparison of their potency in inhibiting cardinal signs of inflammation and the production of pro-inflammatory mediators.

Table 1: In Vivo Anti-inflammatory Effects of 15-HEPE-lysoPC in Zymosan A-Induced Peritonitis in Mice

| Parameter | Treatment | Dosage (µg/kg, i.p.) | % Inhibition / Effect | Reference |

| Plasma Leakage | 15-HEPE-lysoPC | 15 - 150 | Dose-dependent inhibition | [1] |

| 15-HEPE | 15 - 150 | Negligible effect | [1] | |

| Leukocyte Infiltration | 15-HEPE-lysoPC | 15 - 150 | Dose-dependent decrease | [1] |

| 15-HEPE | 15 - 150 | Slight effect | [1] |

Table 2: Inhibition of Pro-inflammatory Mediators by 15-HEPE-lysoPC in Zymosan A-Induced Peritonitis in Mice

| Mediator | Treatment | Dosage (µg/kg, i.p.) | % Inhibition | Reference |

| Leukotriene C4 (LTC4) | 15-HEPE-lysoPC | 15 - 150 | Dose-dependent | [1] |

| Leukotriene B4 (LTB4) | 15-HEPE-lysoPC | 15 - 150 | Marked inhibition | |

| Tumor Necrosis Factor-α (TNF-α) | 15-HEPE-lysoPC | 15 - 150 | Marked inhibition | |

| Interleukin-6 (IL-6) | 15-HEPE-lysoPC | 15 - 150 | Marked inhibition | |

| Interleukin-2 (IL-2) | 15-HEPE-lysoPC | 15 - 150 | Marked inhibition | |

| Interferon-γ (IFN-γ) | 15-HEPE-lysoPC | 15 - 150 | Marked inhibition |

Table 3: In Vitro Anti-inflammatory Effects of 15(S)-HEPE and its Metabolite 15-oxo-ETE

| Cell Line | Treatment | Concentration | Effect | Reference |

| PC3 Prostate Carcinoma | 15(S)-HETE | 10 µM | >2-fold induction of PPAR-dependent transcription | |

| THP-1 cells | 15-oxo-ETE | 25 µM | 86% decrease in TNFα mRNA | |

| THP-1 cells | 15-oxo-ETE | 25 µM | 98% decrease in IL-6 mRNA | |

| THP-1 cells | 15-oxo-ETE | 25 µM | 61% decrease in IL-1β mRNA |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive description of the key experimental protocols used to assess the anti-inflammatory properties of 15(S)-HEPE and its metabolites.

Zymosan A-Induced Peritonitis in Mice

This model is widely used to study acute inflammation.

-

Animals: Male ICR mice (or other suitable strain), 6-8 weeks old.

-

Induction of Peritonitis: Administer zymosan A (typically 1 mg/mouse) via intraperitoneal (i.p.) injection.

-

Test Compound Administration: Administer 15(S)-HEPE, its metabolites, or vehicle control (e.g., saline) i.p. or intravenously (i.v.) at desired doses, typically 30 minutes prior to zymosan A injection.

-

Sample Collection: At a specified time point after zymosan A injection (e.g., 4, 8, 12, or 24 hours), euthanize the mice and perform a peritoneal lavage by injecting 3-5 mL of ice-cold phosphate-buffered saline (PBS) into the peritoneal cavity. Gently massage the abdomen and collect the lavage fluid.

Measurement of Plasma Leakage (Evans Blue Assay)

This assay quantifies the increase in vascular permeability, a hallmark of inflammation.

-

Dye Injection: Inject Evans blue dye (e.g., 50 mg/kg in saline) intravenously via the tail vein.

-

Inflammatory Stimulus: Administer the inflammatory agent (e.g., zymosan A) and the test compound as described in the peritonitis protocol.

-

Dye Extravasation: After a defined period (e.g., 20-30 minutes), euthanize the animal and collect the peritoneal lavage fluid.

-

Quantification: Centrifuge the lavage fluid to pellet the cells. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of extravasated dye is proportional to the absorbance.

Leukocyte Infiltration Assay